2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide
Overview
Description
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide is a compound that has garnered attention in scientific research due to its potential pharmacological properties. This compound belongs to the pyridazine family and has shown various biological effects, making it a promising candidate for further investigation.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various Gram-positive and Gram-negative bacteria.
Medicine: Research indicates potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The initial step involves the formation of the pyridazinone core through the reaction of hydrazine with a suitable diketone or ketoester.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the chlorinated pyridazinone with 3-pyridylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide: Another pyridazine derivative with similar biological activities.
2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid: A related compound with potential pharmacological properties.
Uniqueness
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other pyridazine derivatives.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-6-2-1-5-14(15)16-7-8-18(25)23(22-16)12-17(24)21-11-13-4-3-9-20-10-13/h1-10H,11-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRSGLPRINZXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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